molecular formula C28H27N3O5S2 B2407265 Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate CAS No. 865174-86-3

Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

Cat. No. B2407265
CAS RN: 865174-86-3
M. Wt: 549.66
InChI Key: QLYXFCKXSACLBC-ZIADKAODSA-N
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Description

Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C28H27N3O5S2 and its molecular weight is 549.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate and related compounds are synthesized through interactions with various chemical derivatives. These interactions include the use of ethyl 2-(benzo[d]thazol-2-yl)acetate and arylidinemalononitrile derivatives in solutions like EtOH/TEA at room temperature (Mohamed, 2014). Similar synthesis approaches are mentioned in a 2021 study, highlighting the creation of compounds like ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate (Mohamed, 2021).

Antimicrobial Applications

  • Some derivatives of this compound have been studied for their antimicrobial properties. For example, novel hybrids of sulfonamide derivatives, synthesized by treating N-substituted 4-isothiocyanatophenyl sulfonamides, demonstrated significant antimicrobial activities, as indicated by Hussein (2018) (Hussein, 2018).

Photolysis and Photochemical Reactions

  • The photolysis and photochemical reactions of related compounds have been a significant area of study. For instance, research by Ang and Prager (1992) explored the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various amines and alcohols, revealing insights into competing photolytic pathways (Ang & Prager, 1992). Similar studies have been conducted on dihydro-1,3-thiazines and their novel photochemical rearrangements (Bhatia et al., 1998).

properties

IUPAC Name

ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S2/c1-4-18-30-24-17-14-21(27(33)36-6-3)19-25(24)37-28(30)29-26(32)20-12-15-23(16-13-20)38(34,35)31(5-2)22-10-8-7-9-11-22/h4,7-17,19H,1,5-6,18H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYXFCKXSACLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OCC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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